

Comparative phytochemical analysis of different Anthemis species

Author: BenchChem Technical Support Team. Date: November 2025



A Comparative Phytochemical Guide to Different Anthemis Species

The genus Anthemis, belonging to the Asteraceae family, encompasses approximately 100 species of aromatic flowering plants, commonly known as chamomile, dog-fennel, or mayweed. [1] These plants are native to the Mediterranean region and Southwest Asia and are recognized for their rich phytochemical profiles, which contribute to a wide range of biological activities.[1][2] In traditional medicine, various Anthemis species are utilized for treating gastrointestinal disorders, inflammation, and other ailments.[2] Their application also extends to the cosmetic, food, and pharmaceutical industries.[3]

This guide provides a comparative analysis of the phytochemical composition and antioxidant properties of several Anthemis species, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Phytochemical Composition

The primary bioactive compounds found in the Anthemis genus include essential oils (rich in terpenoids), flavonoids, and phenolic acids.[2][4] The concentration and composition of these phytochemicals can vary significantly between species and even within the same species due to factors like geographical location and developmental stage.[5][6]

Essential Oil Composition







Essential oils are a hallmark of the Anthemis genus, contributing to their characteristic aroma and many of their therapeutic properties. The primary constituents are typically oxygenated monoterpenes and sesquiterpenes.[7] Gas chromatography-mass spectrometry (GC-MS) is the standard technique for analyzing the composition of these volatile oils. Below is a comparison of the major essential oil constituents identified in several Anthemis species.

Table 1: Major Essential Oil Constituents in Different Anthemis Species



| Species | Plant Part | Major Constituents | Percentage (%) | Reference |
|---------------------------|--------------|-----------------------|-------------------|-----------|
| Anthemis cotula | Flowers | y-Muurolene | 34.20 | [7] |
| Aromadendrene | 7.18 | [7] | | |
| β-Cedrene | 6.81 | [7] | | |
| Anthemis nobilis | Flowers | Isobutyl angelate | 37.22 | [8] |
| 2-Methylbutyl angelate | 18.71 | [8] | | |
| Methylallyl angelate | 11.85 | [8] | | |
| Anthemis tinctoria | Aerial Parts | Palmitic acid | 15.3 | [9][10] |
| p-Cymene | 12.6 | [9][10] | | |
| α-Muurolene | 12.5 | [9][10] | | |
| Anthemis palestina | Aerial Parts | Spathulenol | 11.2 | [11] |
| Caryophyllene oxide | 9.8 | [11] | | |
| Germacrene D | 8.5 | [11] | _ | |
| Anthemis austroiranica | Aerial Parts | Geranyl benzoate | 17.94 - 28.68 | [12] |
| Linoleic acid | 25.24 | [12] | | |
| Hexadecanoic acid | 31.17 | [12] | - | |

Phenolic and Flavonoid Content

Phenolic compounds and flavonoids are significant contributors to the antioxidant capacity of Anthemis extracts.[2] Species such as A. tinctoria and A. cotula have been found to be rich in



these compounds.[7][9] The total phenolic content (TPC) is commonly determined using the Folin-Ciocalteu method, while total flavonoid content (TFC) is often measured via the aluminum chloride colorimetric assay.

Table 2: Total Phenolic and Flavonoid Content in Methanolic Extracts of Anthemis Species

| Species | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |
|--------------------------------|---|---|-----------|
| Anthemis fumariifolia | 58.34 ± 1.17 | 33.16 ± 0.84 | [13] |
| Anthemis cretica subsp. argaea | 62.15 ± 1.09 | 35.81 ± 0.76 | [13] |
| Anthemis tinctoria | Not specified | Not specified | [9][14] |
| Anthemis cotula | Appreciable amounts noted | Appreciable amounts noted | [7] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data presented as mean ± standard deviation where available.

Comparative Antioxidant Activity

The rich phytochemical profile of Anthemis species, particularly their high levels of phenolics and flavonoids, endows them with significant antioxidant properties. These properties are commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

Table 3: Comparative Antioxidant Activity of Anthemis Species Extracts



| Species | Assay | Result | Reference |
|---|-------|--------------------------------|-----------|
| Anthemis fumariifolia | DPPH | IC ₅₀ = 22.65 μg/mL | [13] |
| Anthemis cretica subsp. argaea | DPPH | IC50 = 21.43 μg/mL | [13] |
| Anthemis palestina (Essential Oil) | DPPH | 63% scavenging at 100 μg/mL | [11] |
| Anthemis tinctoria (Methanolic Extract) | DPPH | 407.07 ± 8.88 mg TE/g | [15] |
| Anthemis cotula (Methanolic Extract) | DPPH | 97.22 ± 0.22 mg TE/g | [15] |
| Anthemis nobilis (Essential Oil) | DPPH | IC50 = 1.09 mg/ml | [8] |

IC₅₀: The concentration of the extract required to scavenge 50% of the radicals. TE: Trolox Equivalents.

Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative phytochemical analysis of Anthemis species, from sample preparation to data analysis.

Caption: General experimental workflow for phytochemical analysis of Anthemis species.

Detailed Experimental Protocols Essential Oil Extraction and Analysis

- Plant Material: Fresh or dried aerial parts (200-500g) of the Anthemis species are used.[7]
- Hydrodistillation: The plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.
- Oil Collection: The collected essential oil is dried over anhydrous sodium sulfate and stored at 4°C in a sealed vial until analysis.[7]



- GC-MS Analysis: The chemical composition is determined using a Gas Chromatography-Mass Spectrometry (GC-MS) system. An Agilent-type system equipped with a DB-5 or HP-5MS capillary column is commonly employed.
 - Oven Temperature Program: Typically starts at 60°C, then increases at a rate of 3-4°C/min to 240-280°C.
 - Injector and Detector Temperature: Maintained at approximately 250°C.
 - Carrier Gas: Helium is used at a constant flow rate (e.g., 1.0 mL/min).
 - Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and libraries (e.g., NIST, Wiley).

Preparation of Methanolic Extracts

- Extraction: Air-dried and powdered plant material (e.g., 20g) is macerated with methanol (e.g., 200 mL) for 24 hours at room temperature.
- Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

Determination of Total Phenolic Content (TPC)

- Reaction Mixture: A small volume of the plant extract (e.g., 0.1 mL) is mixed with Folin-Ciocalteu reagent (diluted 1:10) and a sodium carbonate solution (7.5% w/v).
- Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 90 minutes).
- Measurement: The absorbance is measured at a specific wavelength (e.g., 760 nm) using a spectrophotometer.
- Quantification: TPC is calculated from a calibration curve prepared using gallic acid as a standard and expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

Determination of Total Flavonoid Content (TFC)



- Reaction Mixture: The plant extract is mixed with a 2% aluminum chloride (AlCl₃) solution in methanol.
- Incubation: The mixture is incubated at room temperature for a short period (e.g., 15 minutes).
- Measurement: The absorbance is read at a wavelength of approximately 430 nm.
- Quantification: TFC is determined using a calibration curve with quercetin as the standard and expressed as milligrams of quercetin equivalents per gram of dry extract (mg QE/g).

DPPH Free Radical Scavenging Assay

- Reaction: Different concentrations of the plant extract are added to a methanolic solution of DPPH (e.g., 0.1 mM).[11]
- Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
 [11]
- Measurement: The decrease in absorbance is measured spectrophotometrically at 517 nm.
 [11]
- Calculation: The percentage of radical scavenging activity is calculated. The IC₅₀ value, representing the concentration required to inhibit 50% of the DPPH radicals, is determined graphically. Ascorbic acid or Trolox is often used as a positive control.[11]

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- To cite this document: BenchChem. [Comparative phytochemical analysis of different Anthemis species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246651#comparative-phytochemical-analysis-of-different-anthemis-species]

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